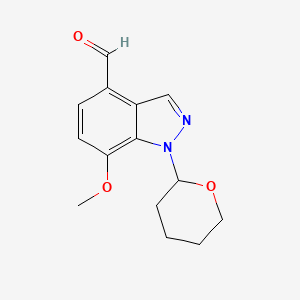
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde is a synthetic compound with potential applications in various fields of research and industry. It is known for its unique chemical structure, which includes a methoxy group, a tetrahydropyran ring, and an indazole core with a carbaldehyde functional group.
Métodos De Preparación
The synthesis of 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde typically involves multiple steps, including the formation of the indazole core, the introduction of the methoxy group, and the attachment of the tetrahydropyran ring. Common synthetic routes may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and aldehydes or ketones.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Tetrahydropyran Ring: This can be done through etherification reactions using tetrahydropyranyl chloride or similar reagents.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar compounds to 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde include other indazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Some examples include:
- 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
- 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Propiedades
Fórmula molecular |
C14H16N2O3 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
7-methoxy-1-(oxan-2-yl)indazole-4-carbaldehyde |
InChI |
InChI=1S/C14H16N2O3/c1-18-12-6-5-10(9-17)11-8-15-16(14(11)12)13-4-2-3-7-19-13/h5-6,8-9,13H,2-4,7H2,1H3 |
Clave InChI |
VZSKBJVVWLQFSB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)C=O)C=NN2C3CCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















